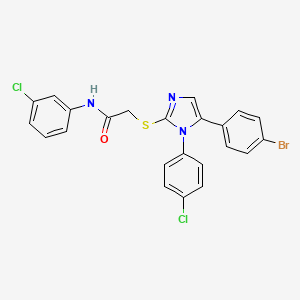
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C23H16BrCl2N3OS and its molecular weight is 533.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((5-(4-bromophenyl)-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The compound features a multifaceted structure that includes an imidazole ring, bromophenyl, chlorophenyl, and thioether functionalities. Its molecular formula is C23H16BrCl2N3OS with a molecular weight of 533.3 g/mol. The presence of halogen atoms (bromine and chlorine) is significant as they can enhance the compound's reactivity and binding affinity towards biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H16BrCl2N3OS |
| Molecular Weight | 533.3 g/mol |
| CAS Number | 1226436-07-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The halogen substituents may enhance the binding affinity through hydrophobic interactions and halogen bonding, which are crucial for the modulation of various biological processes.
Anticancer Activity
Recent studies have indicated that compounds with similar imidazole-thioether structures exhibit significant anticancer properties. For instance, a compound structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines.
- Case Study : In vitro assays showed that related compounds had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound's thioether functionality suggests potential antimicrobial properties. Research on similar thiazole-bearing compounds has shown promising results against bacterial strains.
- Case Study : A related thiazole derivative exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin . This suggests that the thioether moiety in our compound could similarly confer antimicrobial properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of electron-withdrawing groups such as bromine and chlorine enhances the electrophilicity of the molecule, facilitating interactions with nucleophilic sites on target proteins.
Key Findings:
- Bromine and Chlorine Effects : The introduction of these halogens has been shown to significantly increase binding affinity to target enzymes.
- Imidazole Ring Importance : The imidazole core is essential for the anticancer activity observed in various studies, as it plays a crucial role in enzyme inhibition .
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrCl2N3OS/c24-16-6-4-15(5-7-16)21-13-27-23(29(21)20-10-8-17(25)9-11-20)31-14-22(30)28-19-3-1-2-18(26)12-19/h1-13H,14H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFIJCLZJFTVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrCl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














